N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide
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Overview
Description
“N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide” is a complex organic compound. It contains a benzene ring (benzenesulfonyl), a furan ring (furan-2-yl), an ethyl group, and a cyclopropyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, furan derivatives can be synthesized through condensation reactions of primary amines with carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzene and furan rings are aromatic, and the ethyl and cyclopropyl groups are aliphatic. The compound also contains a sulfonyl group, which is a common functional group in organic chemistry .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzene ring could undergo electrophilic aromatic substitution . The furan ring could also participate in various reactions, such as oxidation or nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the compound’s polarity, molecular weight, and the presence of functional groups .Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cyclopropyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c20-16(17(21)19-12-8-9-12)18-11-15(14-7-4-10-24-14)25(22,23)13-5-2-1-3-6-13/h1-7,10,12,15H,8-9,11H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEOOQUFUIORHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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